molecular formula C7H5NO2S B13181934 Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

Cat. No.: B13181934
M. Wt: 167.19 g/mol
InChI Key: HMPNIQYXLWWEIC-UHFFFAOYSA-N
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Description

Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate typically involves the reaction of thiazole derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

  • Thiazole derivative + Propargyl bromide → this compound
  • Reaction conditions: Base (e.g., potassium carbonate), solvent (e.g., DMF), elevated temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
  • 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
  • 2-Aminothiazole derivatives

Uniqueness

Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-5-11-8-6/h4-5H,1H3

InChI Key

HMPNIQYXLWWEIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=NSC=C1

Origin of Product

United States

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